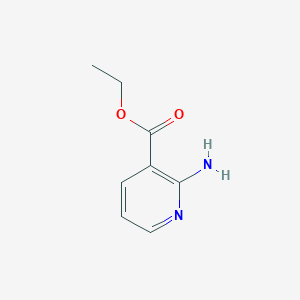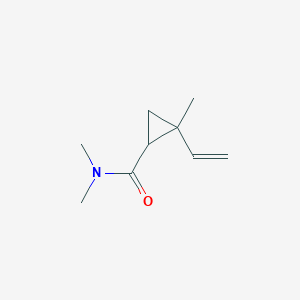
5-Fluoro-2-metil-1,3-dinitrobenceno
Descripción general
Descripción
5-Fluoro-2-methyl-1,3-dinitrobenzene (5-F-2-M-1,3-DNB) is an organic compound belonging to the family of nitrobenzenes and is used as a reagent in numerous scientific applications. It is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. 5-F-2-M-1,3-DNB is a colorless, crystalline solid that is soluble in water, alcohols, and most organic solvents.
Aplicaciones Científicas De Investigación
Síntesis de derivados de indol
El 5-fluoro-2-metil-1,3-dinitrobenceno podría usarse potencialmente en la síntesis de derivados de indol . Los indoles son un sistema heterocíclico importante en productos naturales y fármacos. Desempeñan un papel principal en la biología celular y han atraído una atención creciente en los últimos años por su aplicación como compuestos biológicamente activos para el tratamiento de células cancerosas, microbios y diferentes tipos de trastornos en el cuerpo humano .
Potencial biológico de los derivados de indol
El andamiaje de indol, que se puede sintetizar usando this compound, se ha encontrado en muchas moléculas de fármacos sintéticos importantes . Estos derivados de indol se unen con alta afinidad a múltiples receptores, lo que los hace útiles en el desarrollo de nuevos agentes terapéuticos .
Actividad antiviral
Los derivados de indol, que se pueden sintetizar usando this compound, han mostrado actividad antiviral . Por ejemplo, el compuesto metil 6-amino-4-isobutoxi-1H-indol-2-carboxilato ha mostrado actividad inhibitoria contra la influenza A .
Actividad antiinflamatoria
Los derivados de indol también han demostrado actividad antiinflamatoria . Esto sugiere que el this compound podría usarse potencialmente en el desarrollo de nuevos fármacos antiinflamatorios .
Actividad anticancerígena
Los derivados de indol han mostrado actividad anticancerígena . Esto sugiere que el this compound podría usarse potencialmente en el desarrollo de nuevos fármacos anticancerígenos <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/20
Safety and Hazards
The safety data sheet for 5-Fluoro-2-methyl-1,3-dinitrobenzene indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .
Mecanismo De Acción
Target of Action
Nitro compounds, in general, are known to interact with various biological molecules, including proteins and dna .
Mode of Action
In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
Nitro compounds can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Nitro compounds generally have low volatility and water solubility , which could impact their bioavailability.
Result of Action
Nitro compounds can cause various changes at the molecular level, including the modification of proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-methyl-1,3-dinitrobenzene. For instance, the compound’s reactivity may be affected by temperature and pH . Additionally, the compound should be handled carefully to avoid release into the environment .
Análisis Bioquímico
Biochemical Properties
Based on its structural similarity to other nitrobenzenes, it can be inferred that it may participate in reactions involving nucleophilic aromatic substitution . This involves the displacement of a hydrogen atom in the benzene ring by a nucleophile, potentially interacting with enzymes, proteins, and other biomolecules .
Molecular Mechanism
Nitrobenzenes are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation at the benzylic position . These reactions could potentially lead to changes in gene expression and interactions with biomolecules .
Dosage Effects in Animal Models
Currently, there is no available data on the effects of varying dosages of 5-Fluoro-2-methyl-1,3-dinitrobenzene in animal models . Future studies could provide valuable insights into any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Nitrobenzenes can be prepared through various methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially involve various enzymes or cofactors .
Propiedades
IUPAC Name |
5-fluoro-2-methyl-1,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIDVOGSKCTART-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594111 | |
| Record name | 5-Fluoro-2-methyl-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102735-88-6 | |
| Record name | 5-Fluoro-2-methyl-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)
![3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)


![Losartan 3-[(nitrooxy)methyl]benzoate](/img/structure/B27277.png)
